![molecular formula C12H13ClFN3O3 B15285036 (2R,3R,4S,5S)-5-(4-Amino-6-chloro-1H-benzo[d]imidazol-1-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B15285036.png)
(2R,3R,4S,5S)-5-(4-Amino-6-chloro-1H-benzo[d]imidazol-1-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clofarabine is a purine nucleoside antimetabolite used primarily in the treatment of relapsed or refractory acute lymphoblastic leukemia (ALL) in pediatric patients. It is marketed under the trade names Clolar in the United States and Evoltra in Europe and Australia . Clofarabine is known for its ability to inhibit DNA synthesis and induce apoptosis in cancer cells, making it a potent chemotherapeutic agent .
Preparation Methods
Clofarabine can be synthesized through various methods, including enzymatic transglycosylation and chemical synthesis. One common method involves the preparation of 2-chloroadenosine by enzymatic transglycosylation between 2-chloroadenine and nucleosides, followed by benzoylation, isomerization, sulfonate ester formation, fluorination, and deprotection . Industrial production methods often focus on optimizing yield and minimizing the formation of undesired stereoisomers .
Chemical Reactions Analysis
Clofarabine undergoes several types of chemical reactions, including:
Oxidation and Reduction: Clofarabine is resistant to deamination by adenosine deaminase due to the presence of a halogen group at the two positions of the base.
Substitution: The presence of a halogen in the sugar prevents cleavage of the glycosidic bond by purine nucleoside phosphorylase.
Common Reagents and Conditions: Reagents such as benzoyl chloride, isomerization catalysts, and fluorinating agents are commonly used in its synthesis.
Major Products: The primary product of these reactions is clofarabine itself, with minimal by-products due to the specificity of the reactions involved.
Scientific Research Applications
Clofarabine has a wide range of scientific research applications, including:
Mechanism of Action
Clofarabine exerts its effects through multiple mechanisms:
Inhibition of Ribonucleotide Reductase: This enzyme is crucial for DNA synthesis, and its inhibition leads to a decrease in deoxynucleotide triphosphates, which are necessary for DNA replication.
Incorporation into DNA: Clofarabine is incorporated into DNA, causing chain termination and inhibition of DNA synthesis.
Induction of Apoptosis: The disruption of DNA function and inhibition of DNA repair mechanisms lead to programmed cell death in cancer cells.
Comparison with Similar Compounds
Clofarabine is structurally similar to other purine nucleoside analogs such as fludarabine and cladribine. it has unique features that distinguish it from these compounds:
Properties
Molecular Formula |
C12H13ClFN3O3 |
|---|---|
Molecular Weight |
301.70 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-5-(4-amino-6-chlorobenzimidazol-1-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H13ClFN3O3/c13-5-1-6(15)10-7(2-5)17(4-16-10)12-9(14)11(19)8(3-18)20-12/h1-2,4,8-9,11-12,18-19H,3,15H2/t8-,9+,11-,12+/m1/s1 |
InChI Key |
OCMJDMXFXUSVDJ-DMWPJOQESA-N |
Isomeric SMILES |
C1=C(C=C2C(=C1N)N=CN2[C@@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)Cl |
Canonical SMILES |
C1=C(C=C2C(=C1N)N=CN2C3C(C(C(O3)CO)O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


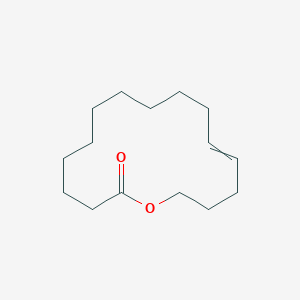
![5-Bromo-N-{[(2S,5S)-1-(3-fluoro-2-methoxybenzoyl)-5-methylpiperidin-2-YL]methyl}pyridin-2-amine](/img/structure/B15284974.png)
![8-(6-aminopurin-9-yl)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol](/img/structure/B15284979.png)
![Benzene, 1,3-dimethoxy-5-[(4-methoxyphenyl)ethynyl]-](/img/structure/B15284982.png)
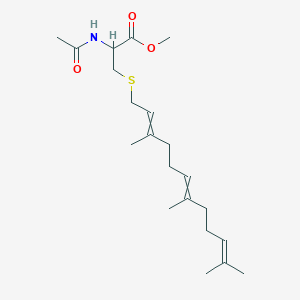
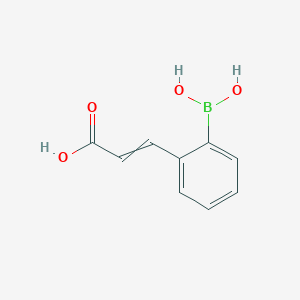
![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B15285000.png)
![1-[3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B15285007.png)
![2-methoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B15285013.png)
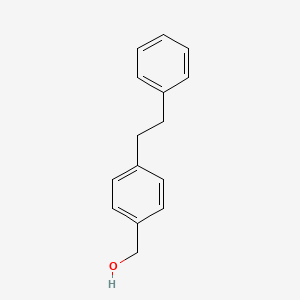
![Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-butenoate](/img/structure/B15285024.png)
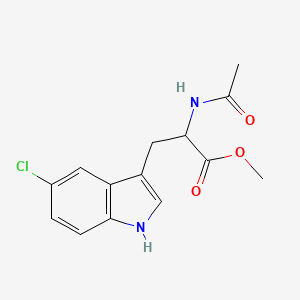
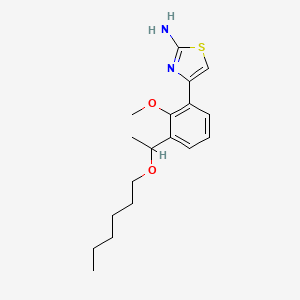
![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate;Beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(Betar)-1H-pyrazole-1-propanenitrile, phosphate](/img/structure/B15285065.png)
